An In-depth Technical Guide to 3,5-Dimethoxybenzoyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3,5-Dimethoxybenzoyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dimethoxybenzoyl chloride (CAS No. 17213-57-9), a key reagent in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and explores its role as a building block in the development of bioactive molecules, particularly as precursors to dihydrofolate reductase inhibitors.
Core Properties of 3,5-Dimethoxybenzoyl Chloride
3,5-Dimethoxybenzoyl chloride is a reactive acyl chloride characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a benzoyl chloride functional group. These features make it a valuable intermediate for introducing the 3,5-dimethoxybenzoyl moiety into various molecular scaffolds.
Physicochemical Data
The key physical and chemical properties of 3,5-Dimethoxybenzoyl chloride are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 17213-57-9 | [1][2] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [2] |
| Appearance | White to light yellow solid or colorless to light yellow liquid | [2] |
| Melting Point | 43-46 °C | [2] |
| Boiling Point | 157-158 °C at 16 mmHg | [2] |
| Density | Approximately 1.28 g/cm³ | |
| Solubility | Soluble in organic solvents such as toluene (B28343), ethanol, ether, and dichloromethane (B109758). It hydrolyzes in water. |
Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of 3,5-Dimethoxybenzoyl chloride.
| Spectrum Type | Key Features and References |
| ¹H NMR | Spectra are available from various suppliers and databases.[3] Key signals would include singlets for the methoxy protons and signals in the aromatic region for the phenyl protons. |
| ¹³C NMR | Spectral data can be found in chemical databases.[1] Expected signals include those for the methoxy carbons, aromatic carbons, and the carbonyl carbon of the acyl chloride. |
| Infrared (IR) | The NIST WebBook provides the gas-phase IR spectrum.[4] A strong characteristic absorption band for the carbonyl (C=O) stretching of the acyl chloride is expected around 1750-1800 cm⁻¹. |
| Mass Spectrometry | Mass spectral data is available, providing information on the fragmentation pattern of the molecule.[1] |
Safety and Handling
3,5-Dimethoxybenzoyl chloride is a corrosive chemical and requires careful handling in a well-ventilated fume hood.[1]
GHS Hazard Information
| Pictogram | |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501.[1] |
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when working with this reagent.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful use of 3,5-Dimethoxybenzoyl chloride in a research setting.
Synthesis of 3,5-Dimethoxybenzoyl Chloride
This protocol describes the synthesis of 3,5-Dimethoxybenzoyl chloride from 3,5-dimethoxybenzoic acid using thionyl chloride.[5]
Materials:
-
3,5-dimethoxybenzoic acid (72.9 g)
-
Toluene (320 ml)
-
N,N-Dimethylformamide (DMF, 2 drops)
-
Thionyl chloride (40 ml)
Procedure:
-
Suspend 3,5-dimethoxybenzoic acid in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of DMF (2 drops).
-
Heat the suspension to 50°C.
-
Add thionyl chloride dropwise over 10 minutes.
-
Increase the temperature to 90°C and stir for 2 hours, allowing for the evolution of HCl and SO₂ gas (ensure proper ventilation and scrubbing).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Add fresh toluene and co-evaporate to remove residual thionyl chloride.
-
Dry the resulting oily residue under high vacuum for 15 minutes to yield 3,5-dimethoxybenzoyl chloride.
N-Acylation of an Amine: A Key Step in Bioactive Molecule Synthesis
This protocol provides a general method for the N-acylation of a primary amine using 3,5-Dimethoxybenzoyl chloride, a common reaction in the synthesis of pharmacologically active compounds.
Materials:
-
Primary amine (1.0 equivalent)
-
3,5-Dimethoxybenzoyl chloride (1.05 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (1.1 equivalents)
-
Water
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine and triethylamine in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 3,5-Dimethoxybenzoyl chloride in anhydrous DCM.
-
Add the 3,5-Dimethoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the pure N-(3,5-dimethoxybenzoyl) amine.
Application in Drug Development: Synthesis of Trimethoprim (B1683648) Analogs
3,5-Dimethoxybenzoyl chloride is a crucial building block in the synthesis of analogs of trimethoprim, a well-known antibacterial drug.[6][7] Trimethoprim functions by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway of bacteria.[6] The synthesis of novel trimethoprim analogs is a strategy to overcome antibiotic resistance and to develop new therapeutic agents.
The 3,5-dimethoxybenzoyl moiety can be incorporated into various molecular backbones to create new derivatives with potentially enhanced or novel biological activities. The general synthetic approach involves the acylation of an appropriate amino-substituted precursor with 3,5-Dimethoxybenzoyl chloride, followed by further chemical transformations to yield the final trimethoprim analog.
References
- 1. 3,5-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 87003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-二甲氧基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,5-DIMETHOXYBENZOYL CHLORIDE(17213-57-9) 1H NMR spectrum [chemicalbook.com]
- 4. 3,5-Dimethoxybenzoyl chloride [webbook.nist.gov]
- 5. prepchem.com [prepchem.com]
- 6. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
